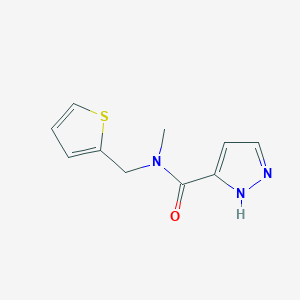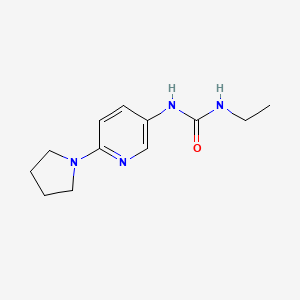
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide, also known as PP-242, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway.
Wirkmechanismus
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide inhibits the mTOR pathway by binding to the ATP-binding site of mTOR kinase. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to be a more potent inhibitor of mTOR than other mTOR inhibitors, such as rapamycin.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is its high potency and specificity for mTOR inhibition. This makes it a valuable tool for studying the mTOR pathway and its role in cancer. However, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of current inhibitors. Another direction is the investigation of the role of mTOR inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the use of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide in combination with other therapies, such as immunotherapy, is an area of active research.
Synthesemethoden
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of pyrazole and pyridine derivatives with morpholine and carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been reported in several scientific journals, and the procedure is well-established.
Wissenschaftliche Forschungsanwendungen
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(17-6-8-20-9-7-17)16-11-2-3-12(14-10-11)18-5-1-4-15-18/h1-5,10H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXMCAYCXQPOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)


![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
